Pentylbenzene

Catalog No.
S793443
CAS No.
538-68-1
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylbenzene

CAS Number

538-68-1

Product Name

Pentylbenzene

IUPAC Name

pentylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

PWATWSYOIIXYMA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC=C1

Synonyms

1-Phenyl-n-pentane; 1-Phenylpentane; Amylbenzene; NSC 73982; ; Pentylbenzene; n-Amylbenzene; n-Pentylbenzene

Canonical SMILES

CCCCCC1=CC=CC=C1

The exact mass of the compound Pentylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73982. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Pentylbenzene is a linear alkylbenzene characterized by a five-carbon aliphatic chain attached to an aromatic core. It serves as a critical intermediate in the synthesis of surfactants, plasticizers, and specialized aromatic derivatives. As a high-boiling (205 °C) nonpolar solvent, it offers a broad liquid range down to -75 °C, making it highly suitable for low-temperature continuous flow synthesis and high-temperature extractions [1]. In procurement and material selection, pentylbenzene is frequently prioritized over shorter-chain homologs (e.g., toluene, butylbenzene) due to its superior flash point profile, specific rheological interactions with supramolecular networks, and distinct interfacial behavior in biphasic systems [2].

While toluene and butylbenzene are often viewed as interchangeable nonpolar aromatic solvents, substituting them for pentylbenzene introduces critical process and safety failures. Toluene and butylbenzene possess significantly lower flash points, rendering them non-compliant with standard military and aerospace material testing protocols that require a minimum 60 °C threshold [1]. Furthermore, in advanced formulations, the specific cohesive energy density of pentylbenzene's outer corona dictates unique solvation dynamics; substituting it with toluene in supramolecular polymer solutions can increase viscosity by over an order of magnitude, severely compromising processability [2]. Additionally, pentylbenzene exhibits distinct penetration kinetics at hydrocarbon-water interfaces, meaning that substituting it with shorter-chain analogs in emulsion or liposomal formulations will unpredictably alter interfacial tension and stability [3].

Compliance with High-Temperature Material Testing Safety Thresholds

In the evaluation of commercially produced Buna-N O-rings for aerospace applications, the choice of aromatic swelling agent is constrained by safety specifications. Pentylbenzene exhibits a flash point of approximately 65.3 °C, which safely exceeds the >60 °C military specification threshold required for high-temperature jet fuel surrogate testing. In contrast, its shorter-chain homolog, butylbenzene, has a flash point of only 58.0 °C, failing to meet this critical safety requirement [1].

Evidence DimensionFlash Point (Safety Threshold)
Target Compound Data65.3 °C
Comparator Or BaselineButylbenzene (58.0 °C)
Quantified Difference7.3 °C higher flash point, safely crossing the >60 °C military specification threshold.
ConditionsJet fuel surrogate formulation and elastomer swelling safety testing.

Enables procurement for high-temperature aerospace material testing without violating laboratory or military safety protocols.

Rheological Control in Supramolecular Polymer Formulations

The specific cohesive energy density of pentylbenzene profoundly impacts the rheology of hydrogen-bonded supramolecular polymers. Research demonstrates that while pentylbenzene facilitates slightly stronger hydrogen bonding than toluene, a supramolecular polymer solution formulated in pentylbenzene is approximately 25 times less viscous than the exact same formulation in toluene. This counterintuitive rheological behavior is attributed to a unique solvation effect involving the outer corona of the supramolecular objects [1].

Evidence DimensionSolution Viscosity
Target Compound Data~25x lower viscosity
Comparator Or BaselineToluene (Baseline high viscosity)
Quantified Difference25-fold reduction in viscosity for the exact same supramolecular polymer concentration.
ConditionsHydrogen-bonded supramolecular polymer solutions.

Crucial for formulators who need to process highly concentrated supramolecular networks while maintaining a low-viscosity, flowable liquid state.

Enhanced Interfacial Penetration in Phospholipid Monolayers

The molecular structure of the oil phase dictates its ability to penetrate and stabilize lipid interfaces. At hydrocarbon-water interfaces, pentylbenzene yields significantly larger surface pressure changes (ΔΠ) across a wide area region compared to butylbenzene. This quantitative increase in ΔΠ indicates that pentylbenzene enters phospholipid monolayers more readily than its shorter-chain counterpart, directly influencing the formation and stability of microscopic oil films [1].

Evidence DimensionSurface Pressure Change (ΔΠ) / Monolayer Penetration
Target Compound DataLarger ΔΠ values indicating ready penetration
Comparator Or BaselineButylbenzene (Lower ΔΠ values)
Quantified DifferenceSignificantly higher surface pressure change, indicating superior monolayer integration.
ConditionsPhospholipid monolayers formed at hydrocarbon-water interfaces.

Essential for selecting the optimal nonpolar phase to maximize stability in liposomal formulations, complex emulsions, and interfacial transport studies.

Extended Atmospheric Stability for VOC Tracing and Calibration

For environmental modeling and analytical calibrations, the degradation rate of the volatile organic compound (VOC) is a key variable. Multivariate relative rate measurements indicate that the estimated atmospheric lifetime of pentylbenzene due to reaction with the hydroxyl (OH) radical is 40 hours. In comparison, butylbenzene exhibits a significantly shorter lifetime of 25 hours under identical global 24-hour average tropospheric OH concentrations [1].

Evidence DimensionAtmospheric Lifetime (OH Radical Reaction)
Target Compound Data40 hours
Comparator Or BaselineButylbenzene (25 hours)
Quantified Difference60% longer atmospheric lifetime against OH radical degradation.
ConditionsGlobal 24-hour average tropospheric OH concentration (1 × 10^6 molec/cm^3).

Provides a more stable, longer-lived standard for environmental calibration and atmospheric tracer studies compared to shorter-chain alkylbenzenes.

Aerospace Elastomer Compatibility Testing

Directly leveraging its >60 °C flash point, pentylbenzene is the optimal aromatic solvent for formulating jet fuel surrogates used in the swelling and tensile strength testing of Buna-N O-rings. It provides the necessary aromaticity to mimic fuel interactions while strictly adhering to military safety specifications that preclude the use of butylbenzene [1].

Low-Viscosity Supramolecular Polymer Processing

Based on its unique outer-corona solvation dynamics, pentylbenzene is recommended as a solvent for hydrogen-bonded supramolecular polymers. It allows manufacturers to achieve high polymer concentrations without the 25-fold viscosity penalty observed when using standard aromatic solvents like toluene, thereby streamlining extrusion, coating, and continuous flow operations [2].

Biphasic Emulsion and Liposome Formulation

Due to its superior ability to penetrate phospholipid monolayers and induce larger surface pressure changes compared to shorter homologs, pentylbenzene is a highly effective nonpolar oil phase for stabilizing complex emulsions. It is particularly useful in research involving interfacial transport, drug delivery models, and the stabilization of microscopic oil films at hydrocarbon-water interfaces [3].

Environmental VOC Calibration Standards

With an extended atmospheric OH-radical lifetime of 40 hours, pentylbenzene serves as a highly reliable calibration standard and tracer in atmospheric chemistry models. Its slower degradation rate compared to butylbenzene ensures greater concentration stability during prolonged environmental sampling and multivariate relative rate measurements [4].

XLogP3

5

LogP

4.9 (LogP)

UNII

5409M6Z67M

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 35 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 32 of 35 companies with hazard statement code(s):;
H411 (31.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.75%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

538-68-1

Wikipedia

Amylbenzene

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Benzene, pentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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